

A Spectroscopic Comparison: 3-Bromothiophene-2-carboxylic Acid and its Methyl Ester

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Compound of Interest

Compound Name: 3-Bromothiophene-2-carboxylic acid

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A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of **3-bromothiophene-2-carboxylic acid** and its corresponding methyl ester, methyl 3-bromothiophene-2-carboxylate. This objective analysis, supported by experimental data, aims to facilitate the identification and characterization of these two closely related thiophene derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-bromothiophene-2-carboxylic acid** and methyl 3-bromothiophene-2-carboxylate, facilitating a direct comparison of their characteristic spectral features.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
3-Bromothiophene-2-carboxylic acid	DMSO-d ₆	13.02 (s, 1H, COOH), 7.67 (d, 1H, Ar-H), 7.36 (d, 1H, Ar-H)[1]
Methyl 3-bromothiophene-2-carboxylate	CDCl ₃	7.46 (d, 1H), 7.09 (d, 1H), 3.90 (s, 3H, OCH ₃)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
3-Bromothiophene-2-carboxylic acid	DMSO-d ₆	163.2, 132.5, 130.7, 128.2, 119.0[1]
Methyl 3-bromothiophene-2-carboxylate	CDCl ₃	161.0, 133.63, 130.61, 127.12, 116.96, 52.10

Table 3: Mass Spectrometry Data

Compound	Ionization Method	m/z
3-Bromothiophene-2-carboxylic acid	ESI	206.8 [M-H] ⁻ [1]
Methyl 3-bromothiophene-2-carboxylate	El	220.0, 222.0 [M ⁺ , M ⁺⁺ 2]

Table 4: IR Spectroscopic Data

Compound	Key Absorptions (cm ⁻¹)
3-Bromothiophene-2-carboxylic acid	Broad O-H stretch (~3000), C=O stretch (~1700)
Methyl 3-bromothiophene-2-carboxylate	C=O stretch (~1720), C-O stretch (~1250)

Experimental Protocols

Synthesis of Methyl 3-bromothiophene-2-carboxylate

The esterification of **3-bromothiophene-2-carboxylic acid** is readily achieved via Fischer esterification.

Materials:

- **3-bromothiophene-2-carboxylic acid**
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Brine
- Anhydrous magnesium sulfate
- Dichloromethane

Procedure:

- A solution of **3-bromothiophene-2-carboxylic acid** (1.0 eq) in an excess of anhydrous methanol is prepared in a round-bottom flask.
- A catalytic amount of concentrated sulfuric acid (typically 2-3 drops) is carefully added to the solution.
- The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.
- The residue is dissolved in dichloromethane and washed sequentially with a saturated sodium bicarbonate solution, water, and brine.

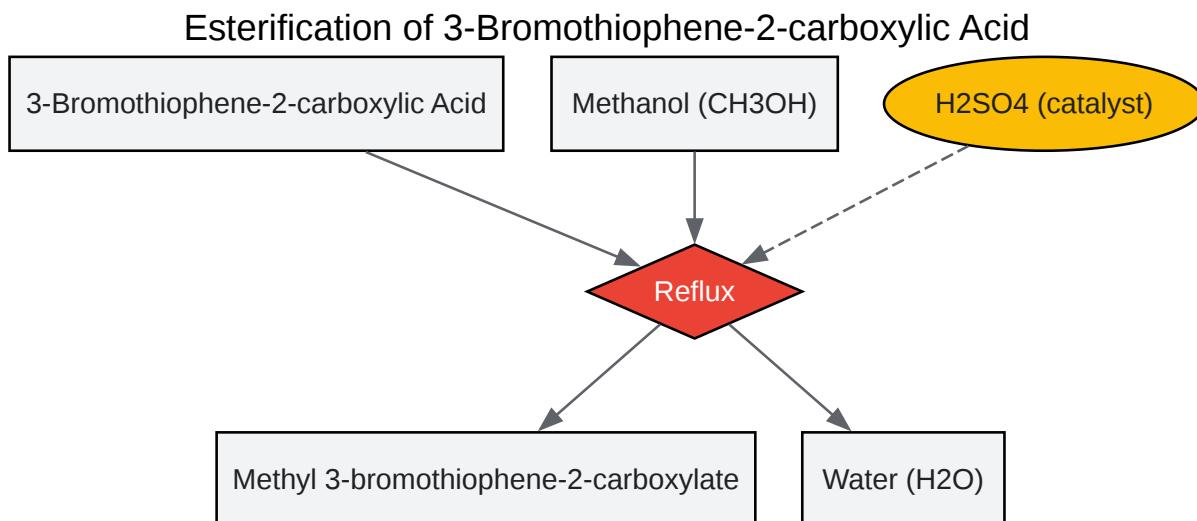
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude methyl 3-bromothiophene-2-carboxylate.
- The crude product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were acquired on a standard NMR spectrometer (e.g., 400 MHz). Samples were dissolved in deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): Mass spectra were obtained using either an electron ionization (EI) or electrospray ionization (ESI) source. The data is presented as a mass-to-charge ratio (m/z).
- Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as a thin film on a salt plate or as a KBr pellet.

Reaction Workflow

The following diagram illustrates the straightforward esterification process for converting the carboxylic acid to its methyl ester.



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Caption: Fischer esterification of **3-bromothiophene-2-carboxylic acid**.

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References

- 1. rsc.org [rsc.org]
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